3-Benzyl-2,4-pentanedione

Descripción general

Descripción

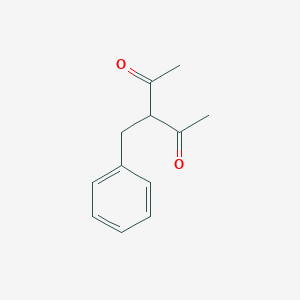

3-Benzyl-2,4-pentanedione (BPD), with the molecular formula C₁₂H₁₄O₂, is a β-diketone synthesized via the alkylation of 2,4-pentanedione with benzyl chloride . Its structure, confirmed by IR spectroscopy and ¹H NMR, features a benzyl group (-CH₂C₆H₅) substituted at the central carbon of the diketone backbone. BPD is notable for its ability to form stable coordination complexes with lanthanides, such as europium(III), which exhibit fluorescence properties. Additionally, BPD is generated as a byproduct during the synthesis of curcumin derivatives via Pabon’s protocol, though it is typically removed via chromatography due to interference in target reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Benzyl-2,4-pentanedione can be synthesized through the alkylation of 2,4-pentanedione with benzyl chloride. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 2,4-pentanedione, followed by the addition of benzyl chloride to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions: 3-Benzyl-2,4-pentanedione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl carboxylic acid, while reduction can produce benzyl alcohol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Benzyl-2,4-pentanedione features two carbonyl groups flanked by a benzyl group, which imparts unique reactivity and stability characteristics. Its structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Organic Synthesis

This compound is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its diketone functionality allows for reactions such as:

- Condensation Reactions : It can undergo aldol condensation to form larger carbon frameworks.

- Reduction Reactions : The diketone can be selectively reduced to alcohols or converted into other functional groups through various reducing agents like sodium borohydride.

Catalysis

This compound has been investigated for its catalytic properties. For instance, it has been utilized in the formation of metal complexes that serve as catalysts in:

- Oxidation Reactions : Metal β-diketonates derived from this compound have shown potential in catalyzing olefin oxidation and epoxidation processes .

- Enantioselective Hydrogenation : Research indicates that Ru(II) complexes formed with this compound can effectively catalyze the enantioselective hydrogenation of acetylacetone to produce (R)-(R)-2,4-pentanediol .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its potential as an active pharmaceutical ingredient (API). It exhibits:

- Photostability : The compound has been shown to stabilize photosensitive ingredients in formulations, thereby enhancing the shelf life of products such as sunscreens and cosmetics .

- Therapeutic Uses : Its derivatives are being explored for applications in treating conditions such as asthma and diabetes due to their biological activity .

Environmental Applications

The compound's chelating properties allow it to form stable complexes with metal ions, which can be beneficial in environmental protection applications:

- Metal Chelation : It has been studied for its effectiveness in removing heavy metals from wastewater through complexation .

- Gas Chromatography : Its derivatives are employed as stationary phases for analyzing volatile organic compounds in environmental monitoring .

Case Study 1: Catalytic Activity

A study demonstrated that metal complexes derived from this compound exhibited high catalytic efficiency in oxidation reactions. The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's potential in industrial applications.

Case Study 2: Photostability Research

Research highlighted the use of this compound as a stabilizer for cosmetic formulations. The study found that incorporating this compound significantly reduced degradation rates of active ingredients when exposed to light and heat, confirming its utility in product formulation.

Mecanismo De Acción

The mechanism of action of 3-Benzyl-2,4-pentanedione involves its interaction with various molecular targets and pathways. It can act as a chelating agent, forming complexes with metal ions. These complexes can exhibit unique biological activities, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Below is a systematic comparison of BPD with structurally analogous β-diketones, focusing on synthesis, properties, and applications.

Structural and Molecular Comparison

Tautomerism and Reactivity

- BPD: Predominantly enol tautomer due to intramolecular hydrogen bonding (implied by β-diketone behavior) .

- 3-Methyl-2,4-pentanedione: Exists entirely in the enol form under gas-phase conditions .

- 3-Benzylidene-2,4-pentanedione: Extended π-conjugation stabilizes the enol form, similar to curcumin derivatives .

Key Research Findings

BPD as a Byproduct : In curcumin synthesis, BPD’s formation competes with the desired aldol condensation, necessitating purification .

Tautomeric Influence: Substituents like methyl or benzyl enhance enol stability, critical for metal-chelation properties .

Catalytic Utility : Alkyl-substituted β-diketones (e.g., 3-methyl, 3-ethyl) improve catalyst selectivity in oxidation reactions .

Bioactivity: Ferrocenyl derivatives exhibit enhanced pharmacological activity compared to non-metallocene analogs .

Actividad Biológica

3-Benzyl-2,4-pentanedione, a β-diketone compound, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The chemical formula for this compound is . It features a central diketone moiety with a benzyl group at the 3-position. This structural configuration is significant for its biological interactions and reactivity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study on mixed ligand copper(II) complexes of β-diketones reported that these complexes displayed broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. Specifically, the compound showed effective inhibition against:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Klebsiella pneumoniae (Gram-negative)

- Candida albicans (fungi)

The minimum inhibitory concentrations (MICs) for these complexes ranged from 25 to 100 mg/mL, indicating significant antimicrobial potential .

Table 1: Antimicrobial Activity of this compound Complexes

| Microorganism | Inhibition Zone (mm) | Sensitivity Classification |

|---|---|---|

| Staphylococcus aureus | 20 | Sensitive |

| Escherichia coli | 30 | Very Sensitive |

| Klebsiella pneumoniae | 28 | Sensitive |

| Candida albicans | 25 | Sensitive |

Antioxidant Properties

This compound has also been identified as an effective antioxidant. Its ability to stabilize photosensitive compounds makes it valuable in cosmetic and pharmaceutical formulations. The compound acts by scavenging free radicals and reducing oxidative stress, which can lead to cellular damage. This property is particularly beneficial in formulations aimed at protecting skin from UV-induced damage .

Therapeutic Potential

The therapeutic implications of this compound extend beyond its antimicrobial and antioxidant activities. Studies suggest that it may have applications in treating conditions associated with oxidative stress and inflammation. For instance:

- Antidiabetic Activity : Some derivatives of β-diketones have shown potential as antidiabetic agents by influencing glucose metabolism.

- Cancer Research : Preliminary studies indicate that certain diketones might exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Case Studies and Research Findings

A notable study focused on the synthesis and characterization of various β-diketone derivatives, including this compound. The research highlighted its role in forming stable metal complexes that enhance its biological activity. The findings suggest that the presence of substituents like benzyl can modulate the biological properties of diketones significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzyl-2,4-pentanedione?

- Methodological Answer : this compound can be synthesized via alkylation of β-diketones. A representative approach involves the reaction of methyl alkyl ketones with benzyl halides in the presence of base catalysts. For example, β-diketones like 2,4-pentanedione can undergo alkylation using benzyl bromide under alkaline conditions to introduce the benzyl group at the 3-position. Purification typically involves fractional distillation or recrystallization, with characterization via NMR and IR spectroscopy to confirm regioselectivity .

Q. How is the keto-enol tautomerism of this compound characterized experimentally?

- Methodological Answer : Tautomeric equilibrium is analyzed using a combination of spectroscopic techniques:

- NMR : Integration of keto (δ ~2.2 ppm for methyl protons) and enol (δ ~5.3 ppm for enolic proton) peaks quantifies the ratio.

- IR : Distinct carbonyl (C=O) stretches for keto (~1730 cm⁻¹) and enol (~1600 cm⁻¹) forms.

Solvent polarity significantly affects tautomer distribution; polar solvents (e.g., water) stabilize the enol form via hydrogen bonding .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile impurities.

- High-Performance Liquid Chromatography (HPLC) : Resolves non-volatile contaminants.

- Elemental Analysis (EA) : Validates molecular formula (C₁₂H₁₄O₂) by comparing experimental vs. theoretical C/H/O percentages.

Cross-referencing with spectral databases (e.g., NIST) ensures accuracy .

Advanced Research Questions

Q. How do computational methods like DFT improve understanding of this compound's tautomerism?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model tautomeric stability in gaseous and solvent phases. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Key outputs include:

- Gibbs free energy differences between keto and enol forms.

- Solvent-dependent tautomer ratios (e.g., enol favored in polar solvents).

Transition state analysis reveals activation barriers for tautomer interconversion .

Q. What statistical models are optimal for analyzing asymmetric toxicity data in 3-substituted pentanediones?

- Methodological Answer : Asymmetric concentration-effect curves (e.g., in Microtox® assays) require the 5PL-1P function, which incorporates an asymmetry parameter (s). Example workflow:

Fit data to 4PL and 5PL-1P models.

Compare goodness-of-fit metrics (e.g., r²: 0.9993 for 5PL-1P vs. 0.9899 for 4PL).

Validate asymmetry via residual analysis (e.g., s = 0.26 in 3-chloro-2,4-pentanedione assays).

The 5PL-1P model reduces bias in EC₅₀ estimation and improves prediction of low-dose effects .

Q. How do iodine(III) reagents mediate oxidative coupling reactions involving this compound?

- Methodological Answer : PhI(OAc)₂ promotes carbon-centered radical formation via single-electron oxidation. For this compound:

Radical Generation : Abstraction of α-H by iodine(III) generates a diketone radical.

Coupling : Radical intermediates combine with alkenes or aldehydes (e.g., methyl methacrylate).

Termination : Yields functionalized products (e.g., 89% yield in 3-methyl-2,4-pentanedione coupling).

Mechanistic studies use radical traps (e.g., TEMPO) to confirm pathways .

Q. What are the challenges in quantifying peroxynitrite-mediated oxidation products of this compound?

- Methodological Answer : Peroxynitrite (ONOO⁻) oxidizes β-diketones to carboxylates (e.g., biacetyl → acetate). Key steps:

Reaction Monitoring : HPLC or LC-MS tracks product formation (e.g., acetate).

pH Control : Reactions are buffered at pH 7.2 to mimic physiological conditions.

Interference Mitigation : Chelators (e.g., DTPA) prevent metal-catalyzed side reactions.

Rate coefficients are determined via competition kinetics with OH radical scavengers .

Propiedades

IUPAC Name |

3-benzylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJQTBOWJRUOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150403 | |

| Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-87-8 | |

| Record name | 2,4-Pentanedione, 3-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-2,4-pentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanedione, 3-benzyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyl-2,4-pentanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC38C3PH26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.